molecular formula C22H23N5O3S B2693150 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2097894-91-0

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2693150
CAS RN: 2097894-91-0
M. Wt: 437.52
InChI Key: HFDODUNWQBTYOK-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

Compounds related to benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities. These studies aimed to identify derivatives with selective cytotoxicity against tumorigenic cell lines. For example, derivatives designed to be biologically stable and devoid of nitro groups have shown excellent in vivo inhibitory effects on tumor growth, indicating their potential as antitumor agents (Yoshida et al., 2005).

Antibacterial and Antifungal Agents

Another area of application is the development of compounds for their antibacterial and antifungal properties. Novel organic compounds synthesized through reactions between specific benzamide and pyrazine-carboxylic acid have been characterized and screened for their activities against bacteria like Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungi such as Candida albicans and Aspergillus niger. The research highlights the potential of these compounds in treating infections caused by these pathogens (Senthilkumar et al., 2021).

Carbonic Anhydrase Inhibitors

Research into metal complexes of heterocyclic sulfonamide has demonstrated strong inhibitory properties against carbonic anhydrase (CA), an enzyme involved in various physiological processes. These studies have synthesized novel metal complexes and evaluated their inhibitory effects, suggesting their application as powerful inhibitors for medical purposes (Büyükkıdan et al., 2013).

Mycobacterium Tuberculosis Inhibitors

Compounds have been designed and synthesized for their activity against Mycobacterium tuberculosis, demonstrating potential applications in the treatment of tuberculosis. These compounds were evaluated for their in vitro GyrB ATPase assay, DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, identifying promising candidates for further development (Jeankumar et al., 2013).

properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-25-21(15-18(24-25)16-7-3-2-4-8-16)22(28)23-13-14-26-19-9-5-6-10-20(19)27(17-11-12-17)31(26,29)30/h2-10,15,17H,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDODUNWQBTYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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